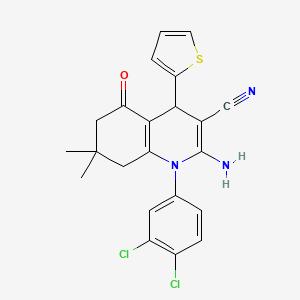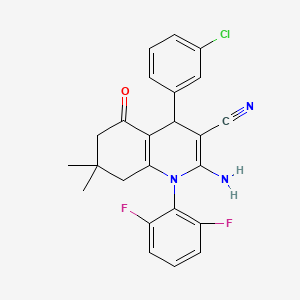![molecular formula C19H20ClN5O2 B4296739 8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4296739.png)
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Übersicht
Beschreibung
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, including mitosis. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit PLK1, which is overexpressed in many types of cancer.
Wirkmechanismus
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibits PLK1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. PLK1 is overexpressed in many types of cancer, including breast, prostate, and lung cancer, making it an attractive target for anticancer therapy.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, including chemotherapy and radiation therapy. However, this compound has also been shown to have off-target effects, including inhibition of other kinases, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent inhibitor of PLK1 and has been extensively studied in preclinical models of cancer. However, this compound has also been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, this compound is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells.
Zukünftige Richtungen
1. Combination therapy: 8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to enhance the efficacy of other anticancer agents, including chemotherapy and radiation therapy. Future studies could explore the potential of this compound in combination with other targeted therapies.
2. Biomarker identification: Biomarkers that predict response to this compound could be identified to help guide patient selection and improve treatment outcomes.
3. Resistance mechanisms: Resistance to this compound could be studied to identify new targets for anticancer therapy.
4. Development of more selective PLK1 inhibitors: The off-target effects of this compound could be minimized by developing more selective PLK1 inhibitors.
5. Clinical trials: this compound has shown promising results in preclinical studies, and clinical trials could be conducted to evaluate its safety and efficacy in humans.
In conclusion, this compound is a small molecule inhibitor of PLK1 that has shown promise as an anticancer agent. While this compound has been extensively studied in preclinical models of cancer, future studies could explore its potential in combination with other therapies, identify biomarkers that predict response, study resistance mechanisms, develop more selective PLK1 inhibitors, and conduct clinical trials to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
8-butyl-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound is a potent inhibitor of PLK1 and can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of other anticancer agents, including chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
6-butyl-7-(4-chlorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-4-5-10-24-14(12-6-8-13(20)9-7-12)11-25-15-16(21-18(24)25)22(2)19(27)23(3)17(15)26/h6-9,11H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBUVIUVXOQVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-2-imino-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4296657.png)
![7-[chloro(difluoro)methyl]-N-(tetrahydrofuran-2-ylmethyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4296665.png)
![N-(2,6-dimethylphenyl)-1-{(4-methoxyphenyl)[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B4296670.png)
![3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenylbenzo[f]quinoline](/img/structure/B4296681.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4296683.png)
![methyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B4296685.png)
![2-amino-1-(3-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4296687.png)



![1-{4-[chloro(difluoro)methoxy]phenyl}tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296713.png)
![N-[2-(1-adamantyl)ethyl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4296733.png)
![1-[3-(4-fluorophenoxy)-5-nitrophenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4296734.png)
![7-(4-chlorophenyl)-8-(3-hydroxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4296740.png)
